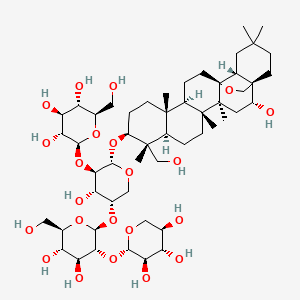![molecular formula C20H24N2O7S B1261937 (Z)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1261937.png)
(Z)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[45]decan-3-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of (Z)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one involves multiple steps. The key synthetic route typically includes the following steps:
Formation of the spirocyclic core: This involves the reaction of a suitable thia-diaza precursor with a benzodioxan derivative under controlled conditions.
Introduction of the butenedioate moiety: This step involves the reaction of the spirocyclic intermediate with (Z)-2-butenedioic acid or its derivatives.
Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
(Z)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and pathways.
Materials Science: The unique spirocyclic structure of this compound makes it a candidate for the development of novel materials with specific properties.
Biological Research: Researchers investigate the biological activity of this compound, including its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar compounds to (Z)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one include other spirocyclic compounds with thia-diaza cores and benzodioxan derivatives. These compounds may share similar synthetic routes and chemical properties but differ in their specific functional groups and biological activities.
Some similar compounds include:
- 8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-ethyl-1-thia-4,8-diazaspiro(4.5)decan-3-one, hydrochloride .
- 8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(4-methylphenyl)-1-thia-4,8-diazaspiro(4.5)decan-3-one, hydrochloride .
These comparisons highlight the uniqueness of (Z)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4
Properties
Molecular Formula |
C20H24N2O7S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H20N2O3S.C4H4O4/c19-15-11-22-16(17-15)5-7-18(8-6-16)9-12-10-20-13-3-1-2-4-14(13)21-12;5-3(6)1-2-4(7)8/h1-4,12H,5-11H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
RZARKILFIUVZPH-BTJKTKAUSA-N |
Isomeric SMILES |
C1CN(CCC12NC(=O)CS2)CC3COC4=CC=CC=C4O3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCC12NC(=O)CS2)CC3COC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O |
Synonyms |
8-((1,4-benzodioxan-2-yl)methyl)-3-oxo-1-thia-4,8-diazaspiro(4,5)decane maleate Y 3506 Y-3506 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


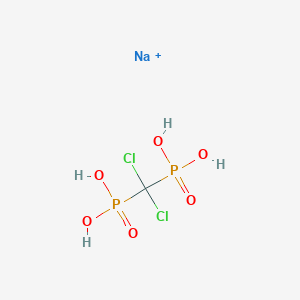
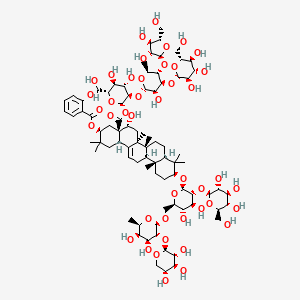
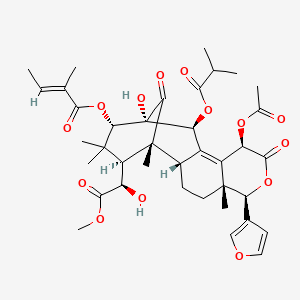

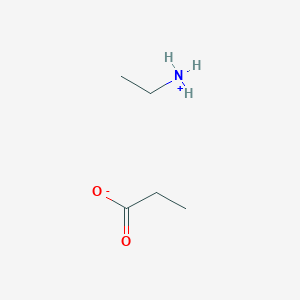
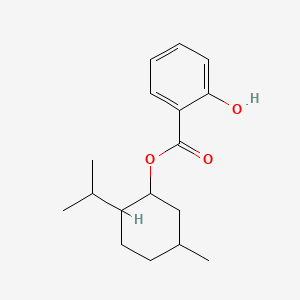
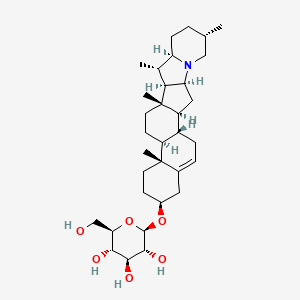

![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)
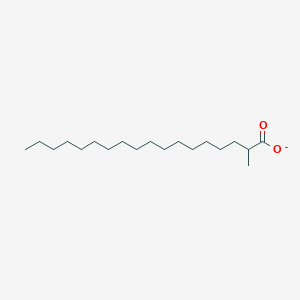
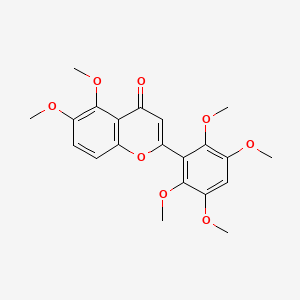

![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)
